5-amino-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group, a triazole ring, an oxazole ring, and a carboxamide group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic synthesis procedures. For example, 5-aminopyrazole derivatives can be synthesized via Schiff bases reduction route . The synthesis of similar compounds often involves the formation of the heterocyclic rings, followed by the addition of the functional groups .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the amino group might participate in condensation reactions, while the oxazole and triazole rings might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .Scientific Research Applications
Antimicrobial Activities
Research on derivatives of 1,2,4-triazole, a structure related to the compound , has shown promising antimicrobial properties. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives have been explored, indicating good to moderate activities against various test microorganisms (H. Bektaş et al., 2007; Seda Fandaklı et al., 2012). This suggests that compounds with a triazole core might possess similar antimicrobial efficacy, pending further investigation.
Chemical Synthesis and Modification
The compound falls within the broader category of 1,2,3-triazole derivatives, which have been the subject of extensive chemical synthesis studies. For instance, ruthenium-catalyzed synthesis techniques have been developed for triazole-based scaffolds, demonstrating the versatility and potential for generating a wide range of biologically active compounds (S. Ferrini et al., 2015). Such methods highlight the compound's relevance in creating peptidomimetics or other biologically active molecules.
Potential in Drug Development
The structural features of the compound suggest potential utility in developing new therapeutic agents. Similar structures have shown significant activity against various diseases. For instance, novel benzamide-based 5-aminopyrazoles and their derivatives exhibited remarkable anti-avian influenza virus activity (A. Hebishy et al., 2020). This indicates the possibility of the compound or its derivatives being explored for antiviral or other therapeutic applications.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-amino-1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[4-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N6O3/c1-3-34-18-7-5-4-6-16(18)22-29-17(13(2)35-22)12-32-20(27)19(30-31-32)21(33)28-15-10-8-14(9-11-15)23(24,25)26/h4-11H,3,12,27H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSXXCCRPBYJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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